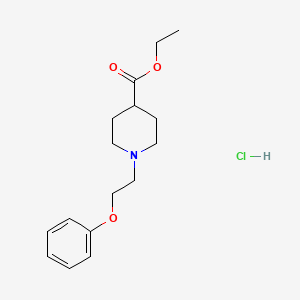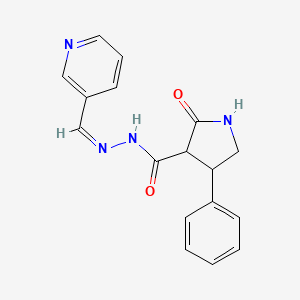![molecular formula C15H20N4O2 B5468487 3-(1H-benzimidazol-2-yl)-N-[(3-hydroxy-3-pyrrolidinyl)methyl]propanamide](/img/structure/B5468487.png)
3-(1H-benzimidazol-2-yl)-N-[(3-hydroxy-3-pyrrolidinyl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-benzimidazol-2-yl)-N-[(3-hydroxy-3-pyrrolidinyl)methyl]propanamide, also known as JNJ-26854165, is a small molecule inhibitor of the histone deacetylase (HDAC) enzyme. HDACs are a group of enzymes that remove acetyl groups from histones, leading to the repression of gene expression. JNJ-26854165 has been studied extensively for its potential use in cancer treatment, as well as for its effects on other biological processes.
Mécanisme D'action
3-(1H-benzimidazol-2-yl)-N-[(3-hydroxy-3-pyrrolidinyl)methyl]propanamide works by inhibiting the activity of HDAC enzymes, leading to the accumulation of acetylated histones and the activation of gene expression. This can lead to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to have anti-inflammatory effects, as well as effects on neurodegenerative diseases and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1H-benzimidazol-2-yl)-N-[(3-hydroxy-3-pyrrolidinyl)methyl]propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of HDAC enzymes, making it a useful tool for studying the role of HDACs in biological processes. However, this compound also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in some experiments. Additionally, its effects on other biological processes can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 3-(1H-benzimidazol-2-yl)-N-[(3-hydroxy-3-pyrrolidinyl)methyl]propanamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular disease. Additionally, further research is needed to better understand the mechanisms of action of this compound and its effects on other biological processes.
Méthodes De Synthèse
3-(1H-benzimidazol-2-yl)-N-[(3-hydroxy-3-pyrrolidinyl)methyl]propanamide can be synthesized using a multi-step process. The first step involves the reaction of 2-aminobenzimidazole with 3-chloropropanoic acid to form the intermediate 3-(2-aminobenzimidazol-1-yl)propanoic acid. This intermediate is then reacted with N-(tert-butoxycarbonyl)-3-hydroxypyrrolidine to form the protected amine intermediate. The final step involves the deprotection of the amine using trifluoroacetic acid to yield this compound.
Applications De Recherche Scientifique
3-(1H-benzimidazol-2-yl)-N-[(3-hydroxy-3-pyrrolidinyl)methyl]propanamide has been extensively studied for its potential use in cancer treatment. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. This compound has been shown to have potent anti-tumor activity in preclinical models of various types of cancer, including leukemia, lymphoma, and solid tumors.
Propriétés
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[(3-hydroxypyrrolidin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c20-14(17-10-15(21)7-8-16-9-15)6-5-13-18-11-3-1-2-4-12(11)19-13/h1-4,16,21H,5-10H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLREJRNCRJRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CNC(=O)CCC2=NC3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5468410.png)
![3-(2-methylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5468411.png)
![2-{5-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzonitrile](/img/structure/B5468426.png)
![N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)pyrrolidine-3-carboxamide](/img/structure/B5468427.png)


![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carboxamide](/img/structure/B5468443.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(4-chlorophenyl)urea](/img/structure/B5468451.png)
![5-[(2-chlorophenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5468470.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-chloro-6-methoxyphenyl benzoate](/img/structure/B5468477.png)
![6-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5468479.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5468482.png)
![1-{4-[5-({[3-(4-morpholinyl)propyl]amino}methyl)-2-furyl]phenyl}ethanol dihydrochloride](/img/structure/B5468490.png)
![3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-1-(2-thienyl)-2-propen-1-one](/img/structure/B5468513.png)